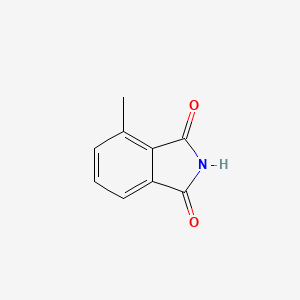

4-methylisoindoline-1,3-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-methylisoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . Another method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize waste and environmental impact. For instance, solventless conditions and the use of environmentally friendly catalysts are preferred . The condensation reaction of aromatic primary amines with maleic anhydride derivatives is a commonly used industrial method .

Análisis De Reacciones Químicas

Types of Reactions

4-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Isoindoline-1,3-dione and its derivatives exhibit a wide array of applications, particularly in medicinal chemistry and material science . These compounds, also known as phthalimides, are an important class of biological and pharmaceutical compounds .

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated anticancer activity .

- Antimitotic Activity: A synthesized compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed significant antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .

- Cell Growth Inhibition: The same compound exhibited an average cell growth inhibition rate of 12.53% in a single-dose assay (10−5M) across a panel of approximately sixty cancer cell lines .

Antimicrobial Activity

Isoindoline-1,3-dione derivatives have shown potential as antimicrobial agents .

- Anti-mycobacterial Potential: Isoindoline-1,3-dione-4-aminoquinolines have shown anti-mycobacterial potential, exhibiting comparable activity with ethionamide and cephalexin .

- Antibacterial and Antiparasitic Effects: Thiazolidine-dione-1,3,4-oxadiazole hybrids displayed stronger antibacterial and antiparasitic effects in vitro . Compound 1 exhibited superior bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae and S. pneumoniae isolates and antileishmanial activity against Leishmania major promastigotes .

- Broad-spectrum Potential: 1,3,4-oxadiazole derivatives exhibited significant broad-spectrum antibacterial and antifungal potential. Compounds 19a–c showed high antibacterial activity with very low MIC values between 3.9 and 31.25 μM, compared to standard drug Streptomycin .

Other Biological Activities

Beyond anticancer and antimicrobial activities, isoindoline-1,3-dione derivatives possess other notable biological activities .

- Analgesic Activity: 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possesses high analgesic activity, exceeding 1.6 times the activity of metamizole sodium in mice .

Synthesis and Chemical Reactions

Various methods exist for synthesizing isoindoline-1,3-dione derivatives .

- Multicomponent Reactions: Indane-1,3-dione can be synthesized through the combination of malononitrile, salicylaldehyde, and indane-1,3-dione in a one-pot procedure .

- Coupled Reactions: Tetraynes react with imidazole derivatives and oxygen to produce multifunctionalized tricyclic isoindole-1,3-diones . This method does not require directing groups and can produce highly substituted isoindole-1,3-diones in good to excellent yields via a hexadehydro-Diels–Alder (HDDA) reaction and intermolecular oxygen-coupling oxidation .

Applications in Material Science

Indane-1,3-dione is a versatile building block with applications in various research fields .

- Organic Electronics: It is used as an electron acceptor for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .

- Active Methylene Group: Indane-1,3-dione possesses an active methylene group, making it an excellent candidate for association with electron donors via Knoevenagel reactions .

Processes for Preparation

Processes for preparing isoindoline-1,3-dione compounds have been developed .

Mecanismo De Acción

The mechanism of action of 4-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit the aggregation of β-amyloid protein, indicating a role in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline-1,3-dione: Another derivative of isoindole-1,3-dione with similar chemical properties and applications.

Phthalimide: The parent compound of 4-methylisoindoline-1,3-dione, widely used in organic synthesis and medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This compound’s ability to modulate specific receptors and inhibit protein aggregation sets it apart from other similar compounds .

Actividad Biológica

4-Methylisoindoline-1,3-dione, also known as phthalimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride with amines under controlled conditions. Various derivatives have been synthesized to enhance its biological activity. For instance, the introduction of secondary amines has been shown to yield compounds with improved anti-mycobacterial properties .

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Antibacterial Activity : Compounds derived from isoindoline-1,3-dione exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed inhibition rates of 46% and 54% at concentrations of 200 µg/mL and 300 µg/mL respectively .

- Anti-mycobacterial Activity : A series of isoindoline derivatives demonstrated potent anti-mycobacterial effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for some compounds .

- Anti-inflammatory Effects : Research indicates that isoindoline-1,3-dione derivatives can modulate pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10. This suggests their potential in treating inflammatory diseases .

- Anticancer Properties : Several studies have reported that isoindoline derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one derivative showed a growth inhibition rate of approximately 12.53% against human tumor cells in NCI assays .

Table 1: Summary of Biological Activities

Case Studies

- Anti-mycobacterial Evaluation : A study synthesized a series of secondary amine-substituted isoindoline derivatives which were evaluated for their anti-mycobacterial activity. The most potent compound exhibited an MIC comparable to established treatments like ethionamide .

- Cytotoxicity Against Cancer Cells : In a National Cancer Institute study, several isoindoline derivatives were screened against a panel of cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into their mechanisms and potential clinical applications .

- Anti-inflammatory Mechanisms : Research has shown that certain isoindoline derivatives can inhibit the phosphorylation of NF-kB in macrophages, thereby reducing inflammation markers while promoting anti-inflammatory cytokines such as IL-10 .

Propiedades

IUPAC Name |

4-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCGRFHYOYXEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901167 | |

| Record name | NoName_245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-82-3 | |

| Record name | NSC20691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.